Cas no 71810-97-4 (D-Alanine Amide Hydrochloride)
D-Alanine Amide Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-Aminopropanamide hydrochloride
- D-Alaninamide hydrochloride
- (R)-2-Aminopropanamide hydrochloride
- D-ALA-NH2 HCL
- D-Alanine amide hydrochloride
- H-D-Ala-NH?·HCl
- H-D-Ala-NH₂ · HCl
- H-D-Ala-NH2.HCl
- H-D-Ala-NH2·HCl
- H-D-Ala-NH2•HCl
- Propanamide, 2-amino-, monohydrochloride, (2R)-
- D-Alaninamide HCl
- sOUHMXHaA[fjaX@
- PubChem12667
- H-D-Ala-NH2 HCl
- D-ALA-NH2.HCL
- D-Alanineamide hydrochloride
- H-D-Ala-NH2 inverted exclamation mark currencyHCl
- FIAINKIUSZGVGX-HSHFZTNMSA-N
- J-502180
- H-D-Ala-NH2*HCl D-Alanine amide hydrochloride (R)-2-Aminopropanamide hydrochloride
- D-Alanineamidehydrochloride
- 71810-97-4
- (R)-2-Aminopropanamide-hydrochloride
- A837335
- DTXSID80379706
- D-Alaninamide--hydrogen chloride (1/1)
- H-D-Ala-NH2 hydrochloride, AldrichCPR
- SCHEMBL307082
- MFCD00039093
- (2R)-2-aminopropanamide;hydrochloride
- AM81484
- H-D-Ala-NH2 Hydrochloride
- (2R)-2-amino-propanamide hydrochloride
- AS-18523
- EN300-30326
- CS-W022738
- D-Alanineamide HCl
- AKOS015902820
- D-Alanine Amide Hydrochloride
-
- MDL: MFCD00039093
- Inchi: 1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m1./s1
- InChI Key: FIAINKIUSZGVGX-HSHFZTNMSA-N
- SMILES: Cl.O=C([C@@H](C)N)N
Computed Properties
- Exact Mass: 124.04000
- Monoisotopic Mass: 124.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 61.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 69.1
Experimental Properties
- Color/Form: 。
- Melting Point: 169-172 ºC
- Boiling Point: 247.4°C at 760 mmHg
- Flash Point: 103.4°C
- Water Partition Coefficient: Soluble in 1% acetic acid and water.
- PSA: 69.11000
- LogP: 1.02150
- Solubility: 。
D-Alanine Amide Hydrochloride Security Information
- Hazard Statement: H302-H315-H319-H335
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S22-S26-S36/37/39
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Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
- Safety Term:S22;S26;S36/37/39
- Risk Phrases:R22; R36/37/38
D-Alanine Amide Hydrochloride Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
D-Alanine Amide Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A353200-5g |
D-Alanine Amide Hydrochloride |
71810-97-4 | 5g |
$ 45.00 | 2022-06-08 | ||
| TRC | A353200-10g |
D-Alanine Amide Hydrochloride |
71810-97-4 | 10g |
$ 65.00 | 2022-06-08 | ||
| Apollo Scientific | OR22614-5g |
(2R)-2-Aminopropanamide hydrochloride |
71810-97-4 | 97% | 5g |
£27.00 | 2023-04-21 | |
| Apollo Scientific | OR22614-25g |
(2R)-2-Aminopropanamide hydrochloride |
71810-97-4 | 97% | 25g |
£80.00 | 2023-04-21 | |
| Apollo Scientific | OR22614-100g |
(2R)-2-Aminopropanamide hydrochloride |
71810-97-4 | 97% | 100g |
£261.00 | 2023-04-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D831197-25g |
D-Alaninamide hydrochloride |
71810-97-4 | 97% | 25g |
173.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WO228-1g |
D-Alanine Amide Hydrochloride |
71810-97-4 | 97% | 1g |
¥33.0 | 2022-06-10 | |
| AAPPTec | AHA206-5g |
H-D-Ala-NH2 HCl |
71810-97-4 | 5g |
$125.00 | 2024-07-19 | ||
| AAPPTec | AHA206-25g |
H-D-Ala-NH2 HCl |
71810-97-4 | 25g |
$500.00 | 2024-07-19 | ||
| abcr | AB239334-5 g |
(2R)-2-Aminopropanamide hydrochloride; . |
71810-97-4 | 5g |
€75.90 | 2023-06-22 |
D-Alanine Amide Hydrochloride Suppliers
D-Alanine Amide Hydrochloride Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on D-Alanine Amide Hydrochloride
D-Alanine Amide Hydrochloride (CAS No. 71810-97-4): A Comprehensive Overview
D-Alanine Amide Hydrochloride, with the chemical identifier CAS No. 71810-97-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its amide and hydrochloride salt forms, has garnered attention due to its versatile applications in synthetic biology, drug development, and biochemical research. The unique structural properties of D-Alanine Amide Hydrochloride make it a valuable intermediate in the synthesis of various bioactive molecules, including peptides and protease inhibitors.
The amide functional group in D-Alanine Amide Hydrochloride contributes to its stability and reactivity, making it a preferred choice for researchers aiming to develop novel therapeutic agents. Recent studies have highlighted the compound's role in the design of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks, such as rapid degradation or immunogenicity. The hydrochloride salt form enhances the solubility and bioavailability of the compound, facilitating its use in various formulations.
In the realm of drug development, D-Alanine Amide Hydrochloride has been explored as a precursor in the synthesis of antibiotics and other antimicrobial agents. Its structural motif is closely related to several known pharmacophores that exhibit potent biological activity. For instance, derivatives of D-Alanine Amide Hydrochloride have been investigated for their potential to inhibit bacterial growth by targeting essential metabolic pathways. This has opened up new avenues for the development of next-generation antibiotics that are less susceptible to resistance mechanisms.
Moreover, the compound's significance extends to the field of synthetic biology, where it serves as a building block for constructing complex molecular machines. The ability to incorporate non-natural amino acids into peptides and proteins via amide linkages has revolutionized protein engineering. Researchers have leveraged D-Alanine Amide Hydrochloride to create novel enzymes with enhanced stability and catalytic efficiency. These advancements are particularly relevant in biocatalysis and industrial applications, where robust enzymatic systems are required for large-scale production processes.
The hydrochloride form of D-Alanine Amide Hydrochloride offers additional advantages in terms of storage stability and handling convenience. The salt form ensures that the compound remains crystalline and free-flowing, which is crucial for industrial-scale applications. This property makes it an attractive candidate for inclusion in pharmaceutical formulations where purity and stability are paramount.
Recent breakthroughs in computational chemistry have further enhanced our understanding of the interactions between D-Alanine Amide Hydrochloride and biological targets. Molecular modeling studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. These insights have guided the design of more potent and selective inhibitors, which are essential for treating various diseases with greater efficacy and fewer side effects.
The versatility of D-Alanine Amide Hydrochloride also lies in its ability to participate in various chemical reactions, such as coupling reactions with carboxylic acids or amines to form amides. This reactivity has been exploited in peptide synthesis, where it serves as a key intermediate in constructing longer peptide chains. The ease with which D-Alanine Amide Hydrochloride can be incorporated into peptide sequences has streamlined synthetic protocols, reducing both time and cost associated with peptide production.
In conclusion, D-Alanine Amide Hydrochloride (CAS No. 71810-97-4) is a multifaceted compound with broad applications in pharmaceuticals, synthetic biology, and biochemical research. Its unique structural features and functional properties make it an indispensable tool for researchers seeking to develop innovative therapeutic agents and biomolecular systems. As our understanding of its potential continues to grow, so too will its role in advancing scientific discovery and technological innovation.
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